1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine
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Overview
Description
1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a benzodioxane moiety The pyrrolidine ring is a five-membered nitrogen-containing ring, while the benzodioxane moiety consists of a benzene ring fused to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine typically involves the reaction of 1,4-benzodioxane with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with a benzodioxane derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the benzodioxane moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzodioxane moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Benzodioxane: A benzene ring fused to a dioxane ring.
Pyrrolidin-2-one: A pyrrolidine derivative with a carbonyl group.
Uniqueness
1-(1,4-Benzodioxan-2-ylmethyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the benzodioxane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
3614-74-2 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C13H17NO2/c1-2-6-13-12(5-1)15-10-11(16-13)9-14-7-3-4-8-14/h1-2,5-6,11H,3-4,7-10H2 |
InChI Key |
DZRUWBABCQULJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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